molecular formula C26H31N3O4S B2680784 N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-72-1

N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2680784
CAS RN: 878058-72-1
M. Wt: 481.61
InChI Key: IVIVPXDRXWIDQP-UHFFFAOYSA-N
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Description

N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential to target mutant p53 protein, which is frequently found in various types of cancer cells.

Scientific Research Applications

Anticancer Activity

  • Sulfonamide-derived isatins, including those with piperidine groups, have shown significant cytotoxic effects against hepatocellular carcinoma (HCC) cell lines HepG2 and Huh7. These compounds exhibit anticancer potential by inducing cell cycle arrest, apoptosis, and inhibiting angiogenic markers like the epithelial growth factor receptor (EGFR). The molecular docking studies further support their mechanism of action by confirming the binding affinities to EGFR active sites, indicating a promising direction for HCC management (Eldeeb et al., 2022).

Antibacterial Activity

  • Piperidine-based acetamide derivatives, particularly those incorporating the 1,3,4-oxadiazole nucleus, have been synthesized and screened for antibacterial activity. These compounds have demonstrated moderate to strong inhibitory effects against various Gram-negative and Gram-positive bacteria, indicating their potential as new antibacterial agents. The structural variations among these derivatives significantly influence their antibacterial potency, providing a basis for further optimization (Iqbal et al., 2017).

properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18-13-19(2)26(20(3)14-18)27-24(30)17-34(32,33)23-15-29(22-10-6-5-9-21(22)23)16-25(31)28-11-7-4-8-12-28/h5-6,9-10,13-15H,4,7-8,11-12,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIVPXDRXWIDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

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